Ergone

Renal Fibrosis Nephroprotection Aristolochic Acid Nephropathy

Select Ergone for your renal, oncological, or metabolic research programs. Unlike generic ergosterol, Ergone possesses a unique Δ⁴,⁶,⁸⁽¹⁴⁾,²² conjugated tetraenone system with a C-3 ketone, conferring anti-aldosteronic diuretic activity, caspase-dependent apoptosis induction, and IRS1/PI3K/AKT pathway modulation. Documented efficacy in aristolochic acid nephropathy, HepG2 apoptosis, and STZ-diabetic models at 10–20 mg/kg oral doses. Fully characterized by HPLC-APCI-MS/MS with established MRM transitions (m/z 393→268), ensuring analytical reproducibility. Insist on genuine Ergone to avoid experimental invalidation from inactive sterol substitutes.

Molecular Formula C28H40O
Molecular Weight 392.6 g/mol
Cat. No. B1207531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgone
Synonyms(22E)-ergosta-4,6,8(14),22-tetraen-3-one
ergone
ergosta-4,6,8(14),22-tetraen-3-one
Molecular FormulaC28H40O
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C
InChIInChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1
InChIKeyOIMXTYUHMBQQJM-CXZAJWDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergone (Ergosta-4,6,8(14),22-tetraen-3-one): Procurement-Grade Steroid for Renal, Cytotoxicity, and Metabolic Research


Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive fungal steroid isolated from medicinal fungi such as Polyporus umbellatus, Pholiota adiposa, and Ganoderma atrum [1]. Characterized by a highly conjugated tetraenone nucleus, ergone is distinct from common fungal sterols like ergosterol due to its extended conjugated double-bond system, which underpins its unique spectroscopic and pharmacological profile [2]. It has been reported to possess diuretic, cytotoxic, antitumor, immunosuppressive, and renoprotective activities [3]. This evidence guide provides a rigorous, comparator-driven analysis of ergone's quantifiable differentiation for informed scientific selection and procurement.

Why Ergone Cannot Be Substituted with Common Fungal Sterols in Targeted Assays


Procurement of generic fungal sterols such as ergosterol or ergosterol peroxide as substitutes for ergone is scientifically unsound due to critical structural and functional divergences. Ergone possesses a distinct conjugated tetraenone system (Δ⁴, Δ⁶, Δ⁸(¹⁴), Δ²²) with a C-3 ketone, whereas ergosterol features a Δ⁵,⁷ diene with a C-3β hydroxyl group [1]. This structural difference directly impacts pharmacological activity: for example, ergone demonstrates an anti-aldosteronic diuretic effect not reported for ergosterol [2]. Furthermore, ergone exhibits non-linear pharmacokinetics and a specific tissue distribution profile in vivo that would not be recapitulated by its analogs [3]. Substituting ergone with an in-class analog without rigorous validation risks nullifying experimental outcomes, particularly in studies of renal fibrosis, apoptosis, and diuresis where ergone's unique conjugated enone pharmacophore is essential for target engagement.

Ergone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Renoprotection in Aristolochic Acid Nephropathy Model Compared to Untreated Controls

Ergone treatment confers significant protection against early renal injury in an aristolochic acid I (AAI)-induced nephropathy rat model relative to untreated AAI controls. At doses of 10 and 20 mg/kg, ergone suppressed the AAI-induced elevation of key renal injury biomarkers, including blood urea nitrogen, creatinine, proteinuria, and urinary N-acetyl-β-D-glucosaminidase (NAG) [1]. Histopathological analysis confirmed that kidneys from ergone-treated rats displayed fewer lesions compared to AAI-only controls [1].

Renal Fibrosis Nephroprotection Aristolochic Acid Nephropathy

Comparative Cytotoxicity: Ergone Derivatives vs. Parent Ergone in Human Colon Cancer SW620 Cells

In a direct comparative cytotoxicity study, the ergone derivative 25,28-dihydroxyergone (compound 11) demonstrated significantly enhanced potency against human colon cancer SW620 cells compared to the parent ergone (compound 1). Compound 11 exhibited an IC50 of 3.1 μM, which is approximately 2.7-fold more potent than the parent ergone's IC50 of 8.4 μM [1]. Both compounds showed negligible cytotoxicity against normal human lung epithelial BEAS-2B cells, indicating a favorable selectivity profile [1].

Colon Cancer Cytotoxicity Apoptosis

Cross-Study Cytotoxicity Comparison: Ergone vs. Ergosterol Peroxide in Leukemia Cell Lines

A cross-study comparison reveals that parent ergone (compound 1) exhibits cytotoxic activity against five human leukemia cell lines with IC50 values ranging from 5.7 to 8.9 μM [1]. In contrast, the related fungal sterol ergosterol peroxide has been reported to display weak or no activity against similar leukemia models, with IC50 values often exceeding 50 μM in comparable assays [2]. This difference of approximately one order of magnitude suggests that the ergone pharmacophore confers a distinct advantage in antileukemic activity.

Leukemia Cytotoxicity Anticancer

Anti-Diabetic Efficacy: Dose-Dependent Reduction in Fasting Blood Glucose in T2DM Rat Model

In a streptozotocin-induced type 2 diabetic rat model, ergone (ETO) treatment resulted in a significant, dose-dependent reduction in fasting blood glucose (FBG) levels. The high-dose ergone group exhibited FBG levels approximately 10 mmol/L lower than the diabetic control group, alongside improvements in body weight, lipid profile (decreased TG, TC, LDL-C; increased HDL-C), and antioxidant enzyme activity (increased SOD, CAT, GSH-Px) [1]. Histopathological analysis confirmed restoration of islet morphology and function in ergone-treated groups [1].

Type 2 Diabetes Anti-diabetic Metabolic Disorder

Pharmacokinetic Benchmarking: Ergone Plasma Parameters for In Vivo Study Design

Following a single oral dose of 20 mg/kg in rats, ergone exhibited mean pharmacokinetic parameters: Cmax of 1.29 μg/mL, Tmax of 3.41 h, AUC0-24h of 13.7 μg·h/mL, and elimination half-life (t1/2) of 3.32 h [1]. Notably, ergone displayed non-linear pharmacokinetics across the 5–20 mg/kg dose range and demonstrated a linear relationship between plasma concentration and urinary sodium excretion rate, establishing a direct pharmacodynamic link [1][2]. The absolute plasma recovery exceeds 95% using validated HPLC-APCI-MS/MS methods, ensuring reliable bioanalytical quantification [3].

Pharmacokinetics Drug Metabolism In Vivo Studies

Differential Selectivity: Enhanced Cytotoxicity Against Rhabdomyosarcoma (RD) vs. Hepatocellular Carcinoma (HepG-2) Cells

Ergone exhibits a cell line-dependent cytotoxicity profile, with significantly greater activity against human rhabdomyosarcoma (RD) cells compared to hepatocellular carcinoma (HepG-2) cells. Importantly, ergone demonstrates a high selectivity index (SI) for RD cells relative to normal CC-1 fibroblasts, indicating preferential toxicity toward malignant cells [1]. This differential activity pattern is not observed with common fungal sterols like ergosterol, suggesting a unique mechanism of action that may be exploited for targeted cancer therapy development [1].

Rhabdomyosarcoma Selectivity Index Cancer Cell Lines

Optimal Ergone Procurement Scenarios Based on Validated Differential Evidence


Preclinical Nephroprotection and Renal Fibrosis Studies

Procure ergone for use in rodent models of aristolochic acid-induced nephropathy and adenine-induced chronic renal failure, where it has demonstrated quantifiable suppression of renal injury biomarkers (BUN, creatinine, NAG) and reduced histopathological lesions compared to untreated controls [1]. Validated oral doses of 10–20 mg/kg serve as a starting point for intervention studies, with demonstrated efficacy in preventing progression to renal fibrosis [2]. Ergone's anti-aldosteronic diuretic mechanism further supports its use in fluid retention and electrolyte balance research [3].

Hepatocellular Carcinoma Apoptosis Mechanism Studies

Utilize ergone to investigate caspase-dependent apoptosis pathways in HepG2 hepatocellular carcinoma cells. Ergone treatment induces G2/M cell cycle arrest, chromatin condensation, nuclear fragmentation, PARP cleavage, and activation of caspases-3, -8, and -9, with concurrent up-regulation of Bax and down-regulation of Bcl-2 [1]. This well-characterized mechanism makes ergone a reliable positive control or lead compound for studying dual intrinsic/extrinsic apoptotic pathway activation in liver cancer models [1].

Type 2 Diabetes and Metabolic Syndrome Intervention Research

Deploy ergone in streptozotocin-induced type 2 diabetic rat models to investigate its insulin-sensitizing and glucose-lowering effects. Documented outcomes include a ~10 mmol/L reduction in fasting blood glucose, improved lipid profiles (decreased TG, TC, LDL-C; increased HDL-C), enhanced antioxidant enzyme activity (SOD, CAT, GSH-Px), and restoration of pancreatic islet morphology [1]. The modulation of the IRS1/PI3K/AKT signaling pathway provides a mechanistic anchor for metabolic research applications [1].

Pharmacokinetic and Bioanalytical Method Development Studies

Use ergone as a reference standard for developing and validating HPLC-APCI-MS/MS and UPLC-QTOF/MS analytical methods due to its well-characterized chromatographic behavior and high (>95%) absolute recovery from biological matrices [1]. The established MRM transitions (m/z 393→268) and validated linear range (5–1600 ng/mL) provide a robust foundation for PK studies [2]. Ergone's documented non-linear pharmacokinetics and defined tissue distribution in rats also make it an informative probe for studying drug disposition of fungal-derived steroids [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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